Ethyl 4-Chloroquinoline-3-carboxylate

Descripción

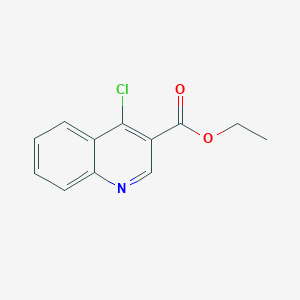

Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. Its structure features a chlorine atom at the 4-position and an ethyl ester group at the 3-position of the quinoline ring. Key physical properties include a density of 1.286 g/cm³, boiling point of 328.5°C, and flash point of 152.5°C . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for designing carbonic anhydrase inhibitors and other bioactive molecules .

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 4-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQUAHMZWZXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296461 | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-94-0 | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13720-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-Chloroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-Chloroquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl 2-oxoquinoline-3-carboxylates . This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-Chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction but can include quinoline N-oxides and reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 4-chloroquinoline-3-carboxylate is primarily recognized for its significance in pharmaceutical research . It serves as a crucial intermediate in the synthesis of several bioactive compounds, particularly those targeting malaria and cancer. The compound's structure allows for modifications that enhance the efficacy and specificity of drugs.

Key Insights:

- Anti-Malarial Agents : Research indicates that derivatives of this compound exhibit promising activity against Plasmodium species, the causative agents of malaria. Its derivatives are designed to improve bioavailability and reduce toxicity.

- Anti-Cancer Properties : Studies have shown that this compound can lead to the development of new anticancer agents by modifying its structure to target specific cancer cell pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals , including pesticides and herbicides. Its application contributes to effective pest management while aiming to minimize environmental impact.

Applications:

- Pesticide Development : The compound's ability to interact with biological systems makes it suitable for creating pesticides that target specific pests without harming beneficial organisms.

- Herbicide Formulations : Research has focused on developing herbicides that utilize this compound to inhibit unwanted plant growth selectively .

Material Science

The potential of this compound extends into material science , where it is explored for creating innovative materials such as polymers and coatings.

Notable Features:

- Durability : When incorporated into polymer matrices, it enhances the material's resistance to environmental degradation.

- Coatings : The compound can be used to develop coatings with improved protective properties against moisture and chemicals .

Biochemical Research

In biochemical research, this compound plays a role in studying various biochemical pathways and mechanisms. It aids researchers in understanding disease processes and developing targeted therapies.

Research Applications:

- Mechanistic Studies : this compound is utilized to elucidate the mechanisms of action of certain enzymes and receptors involved in disease states.

- Therapeutic Development : Its derivatives are investigated for their potential as therapeutic agents targeting specific biochemical pathways .

Analytical Chemistry

This compound is also significant in analytical chemistry , where it is employed in various methods for detecting and quantifying compounds.

Analytical Uses:

- Quality Control : The compound serves as a standard in analytical methods, ensuring reliable results in quality control processes across pharmaceutical manufacturing and other industries.

- Detection Methods : It is used in chromatographic techniques to separate and identify different chemical entities within complex mixtures .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-malarial and anti-cancer drug synthesis | Enhanced efficacy and specificity |

| Agricultural Chemistry | Pesticide and herbicide formulation | Effective pest management with reduced environmental impact |

| Material Science | Development of polymers and coatings | Improved durability and resistance |

| Biochemical Research | Mechanistic studies and therapeutic development | Insight into disease processes |

| Analytical Chemistry | Quality control and detection methods | Reliable results for manufacturing |

Mecanismo De Acción

The mechanism of action of Ethyl 4-Chloroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzymes involved in critical biological pathways, leading to its antibacterial and antimalarial effects .

Comparación Con Compuestos Similares

Substituent Variations and Physical Properties

Notes:

- Halogen substituents (Cl, Br, I) enhance electrophilicity, enabling nucleophilic substitution reactions for further derivatization .

- Electron-withdrawing groups (e.g., NO₂ at 8-position) reduce solubility and increase thermal stability but may elevate toxicity .

- Hydroxy and methoxy groups improve water solubility and bioavailability, making them favorable for drug design .

Actividad Biológica

Ethyl 4-Chloroquinoline-3-carboxylate (4-CQC) is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-CQC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a quinoline ring system with a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position. This specific structure contributes to its reactivity and biological interactions. The compound has been studied for its antibacterial, anticancer, and other pharmacological properties.

Target Interactions

4-CQC interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for several bacterial enzymes, disrupting critical processes such as DNA replication and protein synthesis.

- Receptor Modulation : Some derivatives of 4-CQC have shown affinity for benzodiazepine receptors, indicating potential anxiolytic or anticonvulsant properties.

Antibacterial Properties

Research indicates that 4-CQC exhibits significant antibacterial activity against a range of pathogens. For instance, it has been demonstrated to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with essential metabolic pathways.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

Anticancer Activity

In addition to its antibacterial effects, 4-CQC has shown promise in cancer research. Studies suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5 µM |

| MCF-7 (breast cancer) | 10 µM |

| A549 (lung cancer) | 7 µM |

Case Studies

- Antibacterial Efficacy Against Multidrug-resistant Strains : A study evaluated the effectiveness of 4-CQC against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

- In Vivo Antitumor Activity : In animal models, administration of 4-CQC significantly reduced tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutic drugs .

Metabolic Pathways

This compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes. This metabolic pathway leads to the formation of several active metabolites that may contribute to its biological effects .

Transport and Distribution

The compound's lipophilic nature allows it to diffuse across cell membranes effectively. Its distribution within tissues is influenced by various transport mechanisms, which are crucial for its therapeutic efficacy .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-Chloroquinoline-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via cyclocondensation of substituted anilines with ethyl acetoacetate derivatives, followed by chlorination. For example, describes a multi-step synthesis involving cyclohexanedione intermediates and chlorinated aryl precursors. Key optimization parameters include:

- Temperature control (e.g., maintaining 80–100°C during cyclization).

- Catalyst selection (e.g., HCl or PCl₃ for chlorination).

- Solvent systems (polar aprotic solvents like DMF enhance reactivity).

Reaction progress is monitored via TLC or HPLC, with purification by recrystallization (ethanol/water mixtures) .

Advanced: How can crystallographic software resolve structural ambiguities in quinoline derivatives?

Methodological Answer:

Crystallographic tools like SHELXL (for refinement) and Mercury (for visualization) are critical for resolving bond-length discrepancies or disorder in quinoline derivatives. highlights SHELXL’s robustness in refining high-resolution data, even for twinned crystals. Steps include:

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) to minimize noise.

- Model refinement : Using restraints for flexible groups (e.g., ethyl ester moieties).

- Validation : Cross-checking with Platon or Coot for geometric outliers.

For example, used SHELXL97 to resolve torsional ambiguities in a tetrahydroquinoline analog, achieving an R-factor of 0.045 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigning aromatic protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm).

- IR Spectroscopy : Confirming C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validating molecular weight (C₁₂H₁₀ClNO₂, [M+H]⁺ = 236.0473).

provides reference data (e.g., melting point 46–48°C, density 1.286 g/cm³), which must align with experimental results to confirm purity .

Advanced: How to address discrepancies in physicochemical data (e.g., melting points) across studies?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Reproducibility checks : Synthesizing the compound using literature protocols (e.g., vs. 15 ).

- Thermal analysis : DSC/TGA to identify polymorphs (e.g., a 2–3°C variation may indicate different crystal habits).

- Cross-validation : Compare XRD patterns with databases (e.g., Cambridge Structural Database). For instance, reports a melting point of 46–48°C, while impurities could lower this range; recrystallization in ethanol/water (1:3) often resolves this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.